molecular formula C8H6BrNO B1289318 5-Bromoisoindolin-1-one CAS No. 552330-86-6

5-Bromoisoindolin-1-one

Cat. No.: B1289318
CAS No.: 552330-86-6
M. Wt: 212.04 g/mol
InChI Key: WJNKJYJCWXMBNV-UHFFFAOYSA-N
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Description

5-Bromoisoindolin-1-one, also known as 5-BII, is a heterocyclic organic compound that has been widely studied for its potential applications in organic synthesis and medicinal chemistry. It is a white, crystalline solid with a melting point of 162-163 °C. 5-BII is a relatively new compound, first synthesized in 2009. Since then, it has been studied for its ability to form covalent bonds with many other compounds, making it a useful tool for organic synthesis. Additionally, 5-BII has been found to have potential applications in medicinal chemistry, where it has been studied for its pharmacological and toxicological properties.

Scientific Research Applications

Prodrug Development

5-Bromoisoindolin-1-one shows potential as a component of a prodrug system. A study conducted by Parveen et al. (1999) demonstrated its efficiency in the release of drugs through a biomimetic reduction process. This approach targets hypoxic tissues, suggesting applications in selective drug delivery (Parveen, Naughton, Whish, & Threadgill, 1999).

Inhibitor for Poly(ADP-Ribose) Polymerases (PARPs)

Threadgill (2015) described the use of 5-Aminoisoquinolin-1-one (5-AIQ), a derivative of this compound, as an inhibitor of PARPs. It has applications in ameliorating damage in ischaemic tissue, showing protective activity in various models, including myocardial infarction and organ transplantation. It also has anti-inflammatory activity by modulating the expression of cytokines and adhesion molecules (Threadgill, 2015).

Synthesis of Isoindolin-1-one Derivatives

Woon et al. (2013) researched the synthesis of 3-substituted analogues of 5-AIQ, showing that these derivatives were more potent inhibitors of PARP-1 and PARP-2 compared to 5-AIQ. This indicates potential therapeutic applications in targeting PARP for disease treatment (Woon et al., 2013).

Bromination Process in Organic Synthesis

Brown and Gouliaev (2004) detailed the regioselective monobromination of isoquinoline, leading to the formation of 5-bromoisoquinoline, which is closely related to this compound. This research underlines the significance of bromination in the field of organic synthesis and its potential in creating novel compounds (Brown & Gouliaev, 2004).

Application in Central Nervous System Disorders

A study by Bromidge et al. (2000) found that derivatives of this compound, specifically biarylcarbamoylindolines, serve as 5-HT(2C) receptor inverse agonists. These compounds are promising for treating CNS disorders such as depression and anxiety (Bromidge et al., 2000).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to consult the safety data sheet (SDS) for handling and storage guidelines .

Biochemical Analysis

Biochemical Properties

5-Bromoisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor . PI3Kγ is an enzyme involved in cell growth, proliferation, and survival. By inhibiting PI3Kγ, this compound can modulate these cellular processes, making it a valuable tool in cancer research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PI3Kγ can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PI3Kγ, inhibiting its activity and thereby disrupting downstream signaling pathways such as the AKT/mTOR pathway . This inhibition can lead to changes in gene expression and cellular behavior, including reduced cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, influencing the overall outcome of biochemical reactions and therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that this compound exerts its effects in the appropriate cellular context.

Properties

IUPAC Name

5-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNKJYJCWXMBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626852
Record name 5-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552330-86-6
Record name 5-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-isoindol-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-2-bromomethyl-benzoic acid methyl ester (0.5 g, 16.2 mmol) is treated with methanolic ammonia (10 mL, 7 N NH3 in MeOH) for 5 minutes at 90° C. After cooling to room temperature a precipitate is formed, collected by filtration and washed with a small amount of methanol to afford the title compound as a colourless solid (224 mg, 65%). 1H-NMR (400 MHz, d6-DMSO) δ (ppm) 4.41 (2H, s), 7.64 (1H, d), 7.70 (1H, d), 7.87 (1H, s), 8.67 (1H, br s). LCMS: Rt 2.49 min, (99.6%), m/z (APCI) 212 (M+H)+.
Quantity
0.5 g
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reactant
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10 mL
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Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(hydroxymethyl)benzamide III-2 (3.50 g, 15.2 mmol) in THF (100 mL) was added Ph3P (4.78 g, 18.3 mmol) and DIAD (3.38 g, 16.7 mmol). The reaction was stirred at room temperature 20 h. The reaction mixture was concentrated under vacuum and purified by column chromatography (silica gel) using 0 to 25% EtOAc in hexanes to afford 5-bromoisoindolin-1-one III-3 as a white solid (786 mg, 24%) as a white solid; 1H-nmr (400 MHz, CDCl3) δ 7.80 (d, J=8.0 Hz, 1H), 7.70 (s, 1H), 7.67 (s, 2H), 5.31 (s, 2H); LC (254 nM) 4.88 min (>98%); MS (ESI) m/z=212.8, 214.8.
Name
4-bromo-2-(hydroxymethyl)benzamide
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0 (± 1) mol
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Reaction Step One
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4.78 g
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reactant
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3.38 g
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reactant
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Quantity
100 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Ammonia gas was purged to a stirring solution of methyl 4-bromo-2-(bromomethyl)benzoate (200 mg, 0.649 mmol) in methanol at 0° C. for 10 min. To the resulting reaction mixture ammonium hydroxide (0.5 mL) was added and the reaction mixture was stirred at RT for 16 h. The obtained solid was separated by filtration and dried to afford 5-Bromoisoindolin-1-one as a solid (100 mg, 72%).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
200 mg
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0 (± 1) mol
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0.5 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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